(3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
(3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKQPSAKUNXFHL-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline (3-MTHIQ) is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of 3-MTHIQ, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinolines are a prominent class of alkaloids known for their wide-ranging biological effects, including antitumor, antibacterial, anti-inflammatory, and neuroprotective activities. The THIQ scaffold's versatility allows for various substitutions that can enhance or modify its biological properties. The structure of 3-MTHIQ is critical in determining its interaction with biological targets.
Antitumor Activity
Research has demonstrated that THIQ derivatives exhibit significant antitumor activity. For instance, studies have shown that 3-MTHIQ and its analogs can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study reported that 3-MTHIQ demonstrated cytotoxic effects on HT-29 colon carcinoma cells at a concentration of 150 nM after 24 hours of incubation . Another investigation highlighted its ability to disrupt the G0/G1 phase of the cell cycle in HepG2 cells, leading to reduced expression of cyclins and cyclin-dependent kinases .
Neuroprotective Effects
The neuroprotective potential of 3-MTHIQ has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that THIQ derivatives can mitigate the effects of amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. Specifically, compounds based on the THIQ scaffold have been shown to reduce Aβ-induced cytotoxicity in neuronal cultures .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, and compounds like 3-MTHIQ have been investigated for their anti-inflammatory effects. Studies suggest that THIQ derivatives can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation . This activity positions them as potential candidates for treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of 3-MTHIQ is significantly influenced by its structural features. SAR studies have revealed that modifications at the 3-position can enhance inhibitory potency against specific enzymes such as phenylethanolamine N-methyltransferase (PNMT). For example, it was found that substituting the methyl group at this position improves enzyme inhibition compared to non-substituted THIQ .
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Methyl | Enhanced PNMT inhibition | Ki = 2.4 µM vs. Ki = 10.3 µM for THIQ |
| Hydroxymethyl | Moderate anti-cancer activity | Significant interaction with active site |
| Methoxycarbonyl | Reduced potency | Less effective compared to straight-chain analogs |
Case Studies
- Anticancer Activity : In a study involving various colorectal cancer cell lines (Colo320, DLD-1), 3-MTHIQ derivatives were screened for their anti-angiogenic properties. The results indicated that certain analogs exhibited high anti-angiogenic activity while others showed moderate effects .
- Neuroprotective Mechanisms : A study focusing on Aβ42 aggregation revealed that THIQ derivatives could prevent neuronal death induced by this peptide by modulating mitochondrial pathways . This suggests a promising avenue for developing treatments for Alzheimer's disease.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
- (3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in the production of pharmaceuticals and other bioactive compounds due to its versatile reactivity.
Reactivity and Chemical Transformations
- The compound can undergo various chemical reactions including:
- Oxidation : Converts to isoquinoline derivatives.
- Reduction : Yields more saturated derivatives.
- Substitution : Can participate in nucleophilic substitution reactions at the nitrogen atom.
Biological Applications
Neuroprotective Effects
- Research indicates that this compound has potential neuroprotective properties. It interacts with neurotransmitter systems and may offer therapeutic benefits in treating neurological disorders .
Pharmacological Investigations
- The compound is being studied for its effects on dopaminergic systems, making it a candidate for developing treatments for conditions such as Parkinson's disease. Its derivatives have shown promise in modulating dopaminergic activity .
Medical Applications
Therapeutic Potential
- Investigations into this compound have highlighted its potential as a therapeutic agent for various neurological disorders. Its ability to interact with neurotransmitter receptors positions it as a valuable compound in drug development aimed at neurological conditions .
Drug Development
- The compound is integral in creating pharmaceuticals targeting specific biological pathways. Its derivatives are being explored for their roles in bioconjugation processes essential for diagnostics and therapeutics .
Industrial Applications
Fine Chemical Production
- In industrial settings, this compound is utilized as a precursor in synthesizing fine chemicals and bioactive molecules. Its stability and reactivity make it suitable for large-scale production processes.
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage through modulation of antioxidant enzyme activities.
Case Study 2: Synthesis of Novel Pharmaceuticals
Researchers developed a series of novel tetrahydroisoquinoline derivatives based on this compound. These compounds exhibited enhanced binding affinity to dopamine receptors compared to traditional drugs used in treating Parkinson's disease.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
Structural and Functional Differences
Key structural variations among THIQ derivatives include substituent position (1-, 3-, or 6/7-positions), stereochemistry (S vs. R configuration), and functional groups (methyl, benzyl, hydroxyl). These factors critically influence biological activity, metabolic stability, and molecular interactions.
Table 1: Comparative Overview of THIQ Derivatives
Neuropharmacological and Metabolic Profiles
Neuroprotection vs. Neurotoxicity
- 1MeTIQ : Demonstrates dual antioxidant and NMDA receptor antagonism, reducing glutamate excitotoxicity . In contrast, 1BnTIQ depletes dopamine and increases MAO-dependent oxidation, promoting neurodegeneration .
Blood-Brain Barrier (BBB) Penetration
- Both TIQ and 1MeTIQ rapidly cross the BBB, with brain concentrations 4.5× higher than blood .
Dopaminergic Effects
Therapeutic Potential
Future research should prioritize :
- Synthesis and characterization of 3S-3-Me-THIQ.
- In vitro/in vivo studies on dopamine metabolism, BBB penetration, and neuroprotection.
- Development of chiral ligands or prodrugs leveraging its stereochemistry.
Q & A
Basic Research Questions
Q. How can researchers determine the physicochemical properties (e.g., pKa, solubility) of (3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline?
- Methodology : Use potentiometric titration to measure pKa values, as demonstrated for similar tetrahydroisoquinoline derivatives (pKa determination for the conjugate acid of tetrahydroisoquinoline was 9.3 at 310 K) . Solubility can be assessed via shake-flask methods in buffered aqueous solutions at physiological pH (2.9–9.3), considering the compound’s ionic state. Differential scanning calorimetry (DSC) and X-ray crystallography may further characterize thermal stability and crystal packing .
Q. What synthetic routes are available for preparing this compound?
- Methodology : A three-step protocol starting from phenethylamine: (1) acetylation with acetyl chloride, (2) cyclization using polyphosphoric acid (PPA), and (3) reduction with potassium borohydride. This method offers cost efficiency and reduced byproduct formation . For chiral purity, asymmetric synthesis or enzymatic resolution may be required to retain the (3S)-configuration .
Q. How can structural modifications at the C3 position influence biological activity?
- Methodology : Introduce substituents (e.g., methyl, hydroxyl, or carboxyl groups) via alkylation or oxidation reactions. Evaluate antiproliferative activity using cell lines (e.g., DU-145 prostate cancer cells) and compare GI50 values. For example, C3-methylation increased potency 10-fold in sulfamoylated derivatives .
Advanced Research Questions
Q. What strategies optimize the compound’s selectivity for dopamine D3 receptors over D2 subtypes?
- Methodology : Modify the N-alkyl chain and arylacetamide moieties. For instance, (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide achieved a 123-fold D3/D2 selectivity (Ki = 12 nM for D3). Radioligand binding assays and molecular docking can validate binding interactions .
Q. How does this compound protect against mitochondrial dysfunction in Parkinson’s disease models?
- Methodology : Assess neuroprotection in vivo using tyrosine hydroxylase immunocytochemistry in rat striatum. In isolated mitochondria, measure oxygen consumption rates with MPP+ challenge. The compound prevents complex I inhibition via a "shielding" mechanism, independent of antioxidant activity .
Q. What conflicting data exist regarding the compound’s neurotoxic vs. neuroprotective roles?
- Analysis : While (3S)-3-methyl derivatives exhibit neuroprotection by blocking MPP+ toxicity , endogenous N-methylated analogs are oxidized by monoamine oxidase (MAO) into neurotoxic isoquinolinium ions . Resolve contradictions by comparing in vitro oxidation kinetics (Km and Vmax for MAO isoforms) and in vivo metabolite tracking using LC-MS .
Q. How do substitutions at the 6- and 7-positions affect enzyme inhibition (e.g., COMT or PNMT)?
- Methodology : Synthesize 6,7-dihydroxy derivatives and test inhibition constants (Kis) via radiometric assays. For PNMT, 7-hydroxy substitution enhances affinity due to hydrophilic pocket interactions, while methylation abolishes activity . For COMT, methyl groups at positions 2 or 4 reduce norepinephrine depletion .
Q. What in vivo models validate the compound’s therapeutic potential for cancer or CNS disorders?
- Methodology : Use xenograft models (e.g., multiple myeloma) to assess tumor growth inhibition. For CNS applications, employ behavioral assays (e.g., forced swim test for antidepressant activity) and microdialysis to monitor dopaminergic metabolites like 3-methoxytyramine .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
